2-Ethynyl-3-pentyloxirane
Description
2-Ethyl-3-pentyloxirane is an epoxide (oxirane) derivative with a molecular formula of C₉H₁₈O. Its structure consists of a three-membered epoxide ring substituted with an ethyl group (-CH₂CH₃) at position 2 and a pentyl group (-CH₂CH₂CH₂CH₂CH₃) at position 3 (SMILES: C(C1C(CCCCC)O1)C) . Key identifiers include:
- CAS Number: 117842-33-8
- Synonyms: 3-Nonene oxide, Oxirane, 2-ethyl-3-pentyl
- InChIKey: BRBFKTQUGYOOEX-UHFFFAOYSA-N
Properties
CAS No. |
106726-95-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-ethynyl-3-pentyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-9-8(4-2)10-9/h2,8-9H,3,5-7H2,1H3 |
InChI Key |
OPQDDSIQEQTGEG-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)C#C |
Canonical SMILES |
CCCCCC1C(O1)C#C |
Synonyms |
Oxirane, 2-ethynyl-3-pentyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Alkyl-Substituted Epoxides
Key Observations:
Substituent Chain Length and Reactivity :
- Shorter chains (e.g., 1,2-Epoxyhexane) enhance solubility in polar solvents, making them suitable for homogeneous reactions. In contrast, longer chains (e.g., 2-Tetradecyloxirane) increase hydrophobicity, favoring applications in coatings .
- 2-Ethyl-3-pentyloxirane’s mixed substituents (C2 + C5) balance reactivity and steric hindrance, enabling selective ring-opening reactions .
Thermal and Mechanical Properties :
- Bicyclic epoxides like 13-Oxabicyclo[10.1.0]tridecane exhibit higher thermal stability due to their rigid structures, whereas linear alkyl epoxides (e.g., Decyloxirane) prioritize flexibility .
Industrial Applications: Epoxides with C10+ chains are prevalent in surfactants and lubricants, while smaller analogs (C6–C9) are used in adhesives and resins. 2-Ethyl-3-pentyloxirane’s intermediate chain length positions it as a versatile monomer for tailored polymer systems .
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